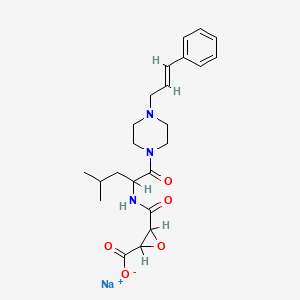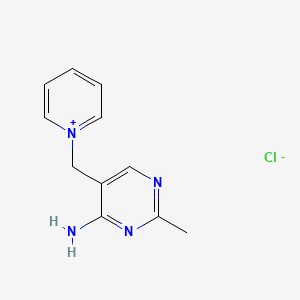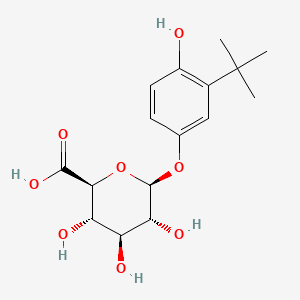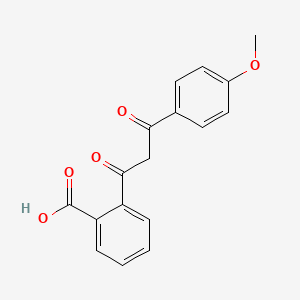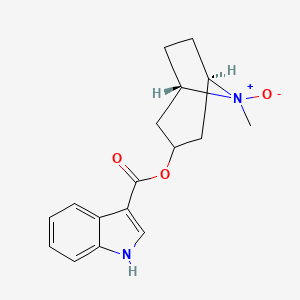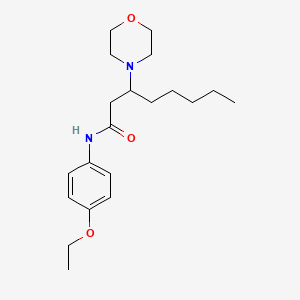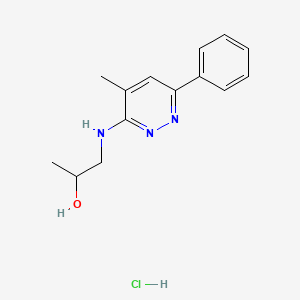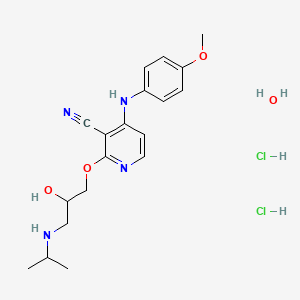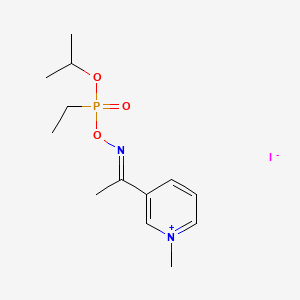
(Z)-5-Decenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-Decenoic acid is an unsaturated fatty acid with a double bond in the cis configuration at the fifth carbon from the carboxyl end. This compound is part of the broader class of decenoic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-5-Decenoic acid can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-decene, which introduces a hydroxyl group at the terminal carbon, followed by oxidation to form the carboxylic acid. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene with the double bond in the cis configuration.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of polyunsaturated fatty acids derived from natural oils. This process is followed by selective isomerization to achieve the desired cis configuration at the fifth carbon. The reaction conditions typically include the use of metal catalysts such as palladium or nickel under controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Decenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms adjacent to the double bond can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under UV light.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Halogenated Compounds: Produced through substitution reactions.
Scientific Research Applications
(Z)-5-Decenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of (Z)-5-Decenoic acid involves its interaction with cellular membranes and enzymes. The double bond in the cis configuration allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-5-Decenoic acid: The trans isomer of (Z)-5-Decenoic acid, which has different physical and chemical properties due to the configuration of the double bond.
(Z)-9-Decenoic acid: Another isomer with the double bond at the ninth carbon, exhibiting distinct biological activities.
(Z)-5-Dodecenoic acid: A longer-chain analog with similar chemical reactivity but different applications.
Uniqueness
This compound is unique due to its specific double bond position and cis configuration, which confer distinct physical properties and biological activities. Its ability to integrate into lipid membranes and act as a precursor for bioactive metabolites makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
84168-28-5 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(Z)-dec-5-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h5-6H,2-4,7-9H2,1H3,(H,11,12)/b6-5- |
InChI Key |
UJUXUEKQHBXUEM-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




